molecular formula C15H14N2O B3045687 2-Benzoxazolamine, N-(2-phenylethyl)- CAS No. 111888-33-6

2-Benzoxazolamine, N-(2-phenylethyl)-

Cat. No.: B3045687
CAS No.: 111888-33-6
M. Wt: 238.28 g/mol
InChI Key: SEUDNVXVRKIQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoxazolamine, N-(2-phenylethyl)-, is a benzoxazole-derived compound characterized by a benzoxazole core (a benzene ring fused to an oxazole ring) substituted with an amine group at the 2-position and a phenylethyl side chain. The phenylethyl substituent may influence its lipophilicity and binding affinity to biological targets, as seen in structurally related compounds .

Properties

CAS No.

111888-33-6

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-(2-phenylethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H,16,17)

InChI Key

SEUDNVXVRKIQGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications CAS Number Key Properties/Activities Toxicity/Hazards (GHS)
2-Benzoxazolamine, N-(2-phenylethyl)- 2-amine, N-phenylethyl side chain Not listed Hypothesized: Enhanced lipophilicity, potential CNS activity Limited data
5-Chloro-N-[(4-methoxyphenyl)methylene]-2-benzoxazolamine 5-chloro, 4-methoxyphenylmethylene 16779-24-1 Lab use, chemical synthesis H302 (oral toxicity), H315 (skin irritation)
2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole Fluorosulfonyloxy group at phenyl position Not listed Molecular docking applications, reactive intermediate Not specified
1,2-Benzisoxazole Benzene fused to isoxazole (O-N ring) Not listed Anti-inflammatory, tuberculostatic, neuroleptic Reactivity at heterocyclic sites
2-Benzothiazolamine Benzothiazole core (S instead of O) 136-95-8 Not specified No significant hazards reported

Structural Modifications and Pharmacological Implications

  • Substituent Effects : The phenylethyl group in 2-Benzoxazolamine, N-(2-phenylethyl)-, may enhance membrane permeability compared to simpler benzoxazolamines (e.g., 5-chloro derivatives), similar to how fluorosulfonyloxy groups in ’s compound improve reactivity for molecular docking . Chlorine or methoxy substituents (as in ’s compound) often increase electrophilicity but may elevate toxicity risks .
  • Isoxazole derivatives () exhibit distinct reactivity due to the O-N ring system, enabling diverse pharmacological applications .

Research Findings and Limitations

  • Gaps in Data : Direct studies on 2-Benzoxazolamine, N-(2-phenylethyl)-, are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
  • Key Hypothesis : The compound’s phenylethyl chain may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development, akin to benzisoxazole-based neuroleptics .

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